- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Cas no 2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone)

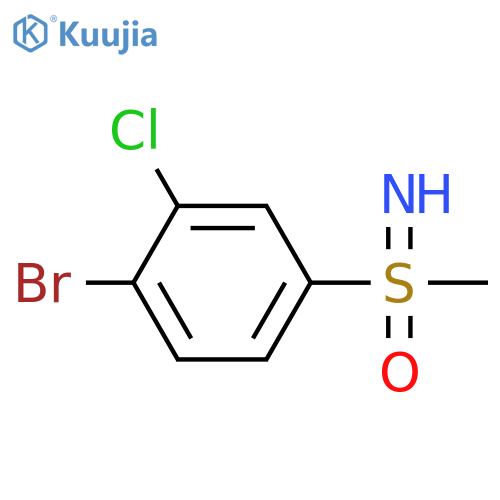

2092777-78-9 structure

Produktname:(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone

CAS-Nr.:2092777-78-9

MF:C7H7BrClNOS

MW:268.55857872963

MDL:MFCD30631766

CID:5239448

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- INDEX NAME NOT YET ASSIGNED

- (4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone

-

- MDL: MFCD30631766

- Inchi: 1S/C7H7BrClNOS/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

- InChI-Schlüssel: DBFNBLSVIXWWRW-UHFFFAOYSA-N

- Lächelt: O=S(C)(C1C=C(Cl)C(Br)=CC=1)=N

Experimentelle Eigenschaften

- Dichte: 1.70±0.1 g/cm3(Predicted)

- Siedepunkt: 330.5±52.0 °C(Predicted)

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-308890-1g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 1g |

$1019.0 | 2023-09-05 | ||

| Enamine | EN300-308890-5.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 5.0g |

$2673.0 | 2023-02-26 | ||

| Enamine | EN300-308890-10.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 10.0g |

$3362.0 | 2023-02-26 | ||

| Enamine | EN300-308890-1.0g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 1.0g |

$1019.0 | 2023-02-26 | ||

| Enamine | EN300-308890-2.5g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 2.5g |

$2110.0 | 2023-09-05 | ||

| Enamine | EN300-308890-10g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 10g |

$3362.0 | 2023-09-05 | ||

| Enamine | EN300-308890-5g |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |

2092777-78-9 | 5g |

$2673.0 | 2023-09-05 |

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referenz

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium ethylxanthate , Sodium nitrite , Hydrochloric acid Solvents: Water ; 1.5 h, -5 °C → 75 °C

1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated

2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referenz

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referenz

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt

2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt

3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt

3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt

4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt

4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C

Referenz

- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease, Journal of Medicinal Chemistry, 2022, 65(18), 12256-12272

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Raw materials

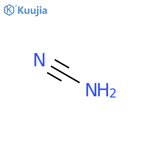

- aminoformonitrile

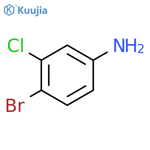

- 4-Bromo-3-chloroaniline

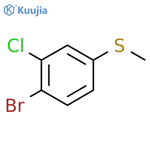

- 1-Bromo-2-chloro-4-methylsulfanyl-benzene

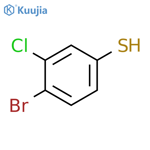

- 4-Bromo-3-chlorobenzenethiol

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Preparation Products

(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Verwandte Literatur

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone) Verwandte Produkte

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

Empfohlene Lieferanten

Shanghai Joy Biotech Ltd

Gold Mitglied

CN Lieferant

Großmenge

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Aoguang Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Jinan Hanyu Chemical Co.,Ltd.

Gold Mitglied

CN Lieferant

Großmenge